molecular formula C16H19D6NO2 B602751 S-(+)-O-Desmethyl-Venlafaxine d6 CAS No. 1062609-99-7

S-(+)-O-Desmethyl-Venlafaxine d6

Cat. No.: B602751
CAS No.: 1062609-99-7
M. Wt: 269.37
Attention: For research use only. Not for human or veterinary use.
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Description

S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-Desmethyl-Venlafaxine, which is an active metabolite of the antidepressant drug Venlafaxine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to its distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethyl-Venlafaxine d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol (CD3OD)

    Temperature: Room temperature to slightly elevated temperatures

    Pressure: Hydrogenation under deuterium gas at atmospheric pressure or slightly higher

Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

  • Large-scale hydrogenation reactors
  • Continuous flow systems to ensure consistent deuterium incorporation
  • Purification steps such as crystallization or chromatography to isolate the deuterated product

Chemical Reactions Analysis

Types of Reactions: S-(+)-O-Desmethyl-Venlafaxine d6 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
  • Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
  • Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation: N-oxide derivatives
  • Reduction: Venlafaxine
  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

S-(+)-O-Desmethyl-Venlafaxine d6 is widely used in scientific research, particularly in:

  • Pharmacokinetic studies: To trace the metabolism and distribution of Venlafaxine in biological systems.
  • Pharmacodynamic studies: To understand the interaction of Venlafaxine and its metabolites with biological targets.
  • Drug development: As a reference standard in the development of new antidepressants.
  • Analytical chemistry: In mass spectrometry to differentiate between deuterated and non-deuterated compounds.

Mechanism of Action

The mechanism of action of S-(+)-O-Desmethyl-Venlafaxine d6 is similar to that of Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing neurotransmission.

Comparison with Similar Compounds

  • O-Desmethyl-Venlafaxine: The non-deuterated form of the compound.
  • Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
  • Desvenlafaxine: Another active metabolite of Venlafaxine.

Uniqueness: S-(+)-O-Desmethyl-Venlafaxine d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in pharmacokinetic studies. This deuterated form also helps in reducing metabolic degradation, leading to more accurate and reliable data in scientific research.

Properties

CAS No.

1062609-99-7

Molecular Formula

C16H19D6NO2

Molecular Weight

269.37

Purity

0.95

Related CAS

142761-12-4 (unlabelled)

tag

Venlafaxine Impurities

Origin of Product

United States

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